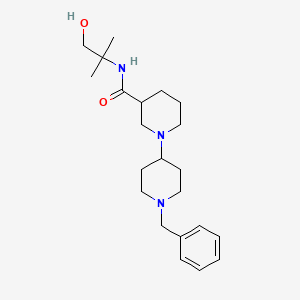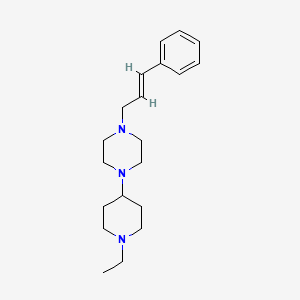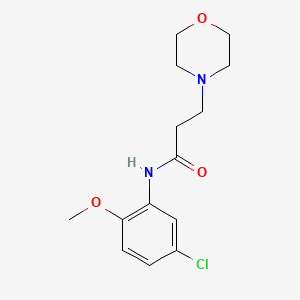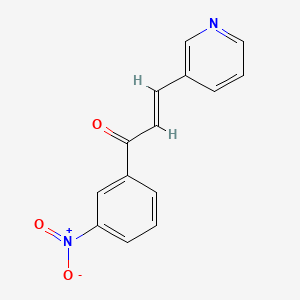
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a peptide neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP-3226 has been extensively studied for its potential therapeutic applications in various diseases, such as obesity, anxiety, and hypertension.
作用機序
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide selectively blocks the NPY Y1 receptor, which is one of the five known subtypes of the NPY receptor family. The NPY Y1 receptor is widely expressed in the brain and peripheral tissues and is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. By blocking the NPY Y1 receptor, this compound can modulate these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce food intake, body weight, and adiposity. It has also been shown to reduce anxiety-like behavior and improve cognitive function. In addition, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
実験室実験の利点と制限
One of the main advantages of 1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the NPY Y1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other NPY receptor subtypes. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in animal experiments.
将来の方向性
There are several potential future directions for research on 1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in obesity, anxiety, and hypertension. Another area of interest is the development of more potent and selective NPY Y1 receptor antagonists. In addition, further research is needed to fully understand the physiological and biochemical effects of blocking the NPY Y1 receptor and the potential side effects of long-term administration of this compound.
合成法
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-benzyl-4-piperidone with 3-amino-N-tert-butyl-1,2,4-triazole-5-carboxamide in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound in high purity.
科学的研究の応用
1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In obesity research, this compound has been shown to reduce food intake and body weight in animal models. In anxiety research, this compound has been shown to reduce anxiety-like behavior in rodents. In hypertension research, this compound has been shown to reduce blood pressure in animal models.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-22(2,17-26)23-21(27)19-9-6-12-25(16-19)20-10-13-24(14-11-20)15-18-7-4-3-5-8-18/h3-5,7-8,19-20,26H,6,9-17H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMWKWSJJXTGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5361333.png)


![2,6-dihydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5361354.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide](/img/structure/B5361359.png)
![3-{5-[2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5361387.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,5-dimethyl-2-phenyl-3-furamide](/img/structure/B5361391.png)
![N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5361392.png)


![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)
![N'-{[1-(2-ethylbenzyl)pyrrolidin-3-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5361418.png)

![2-(2,5-dimethylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5361435.png)